molecular formula C8H12BNO4 B1387002 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104637-36-6

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1387002
M. Wt: 197 g/mol
InChI Key: LLXFTRDFBQZFSN-UHFFFAOYSA-N
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Patent
US08377924B2

Procedure details

In a 250 mL round bottom flask to a solution of 2-bromo 5-nitroaniline (2.30 g, 10.60 mmol) in toluene (90 mL) tricyclohexylphosphine (0.89 g, 3.18 mmol), Cs2CO3 (17.22 g, 52.99 mmol), cyclopropylboronic acid MIDA ester (2.92 g, 14.84 mmol) and 10 ml de-ionized water were added and the solution was degassed with nitrogen for 30 minutes. To the above solution Pd(OAc)2 (0.36 g, 1.59 mmol) was added under nitrogen and the reaction mixture was refluxed for 12 hours. LC MS analysis of the crude reaction indicated the completion of the reaction. The crude reaction mixture was filtered on celite pad and the volatiles were removed under reduced pressure. The dark brown oil was worked-up with 2×100 mL ethyl acetate and water (100 mL), dried on MgSO4 and ethyl acetate was evaporated under reduced pressure. The crude reaction mixture was separated by column chromatography to give Compound 13 in 70% yield.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
17.22 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].[C:12]1([CH3:18])C=CC=C[CH:13]=1.C([O-])([O-])=O.[Cs+].[Cs+].B1(C2CC2)OC(=O)CN(C)CC(=O)O1>CC([O-])=O.CC([O-])=O.[Pd+2].O>[CH:18]1([C:2]2[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=2[NH2:4])[CH2:12][CH2:13]1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
90 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
17.22 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
2.92 g
Type
reactant
Smiles
B1(OC(=O)CN(CC(=O)O1)C)C2CC2
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.36 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was degassed with nitrogen for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
LC MS analysis of the crude reaction
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered on celite pad
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on MgSO4 and ethyl acetate
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was separated by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.